

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

3-

Compound Name: *(Trifluoromethoxy)benzenesulfonamide*

Cat. No.: B1303423

[Get Quote](#)

CAS Number: 1513-45-7

This document provides a comprehensive technical overview of 4-(Trifluoromethoxy)benzenesulfonamide, a versatile fluorinated organic compound. It is intended for researchers, chemists, and professionals in drug development and material science, offering detailed information on its properties, synthesis, and key applications, with a focus on its role as a carbonic anhydrase inhibitor.

Physicochemical and Structural Information

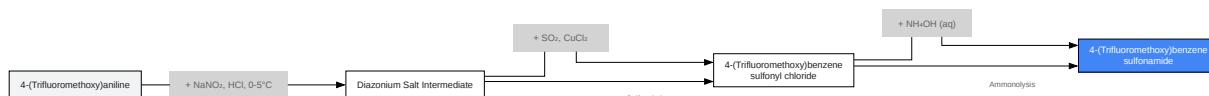

4-(Trifluoromethoxy)benzenesulfonamide is a white to off-white crystalline solid.^{[1][2]} The presence of the trifluoromethoxy group (-OCF₃) significantly influences its chemical characteristics, imparting increased lipophilicity, thermal stability, and metabolic resistance, which are desirable properties in medicinal chemistry and material science.^{[1][3]} The sulfonamide moiety (-SO₂NH₂) is a well-established pharmacophore known for its ability to act as a zinc-binding group in various metalloenzymes.^{[1][4]}

Table 1: Physicochemical and Identification Data for 4-(Trifluoromethoxy)benzenesulfonamide

Property	Value	Reference(s)
CAS Number	1513-45-7	[2]
Molecular Formula	C ₇ H ₆ F ₃ NO ₃ S	[2][5]
Molecular Weight	241.18 g/mol	[2][5]
Appearance	White to almost white powder/crystal	[1][2]
Melting Point	147 - 151 °C	[2]
Purity	≥97% (HPLC)	[2][6]
IUPAC Name	4-(trifluoromethoxy)benzenesulfonamide	[5]
SMILES	C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N	[5]
InChI Key	RGOJCHYYBKMRLLUHFFFAOYSA-N	[5]
PubChem CID	2777211	[2][5]
MDL Number	MFCD00798381	[2]

Synthesis Pathway and Experimental Protocols

The synthesis of benzenesulfonamide derivatives typically involves a two-step process starting from the corresponding aniline or benzene derivative. A plausible synthetic route for 4-(Trifluoromethoxy)benzenesulfonamide is outlined below.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for 4-(Trifluoromethoxy)benzenesulfonamide.

This protocol is a representative method for the synthesis of aromatic sulfonamides.

- **Diazotization:**

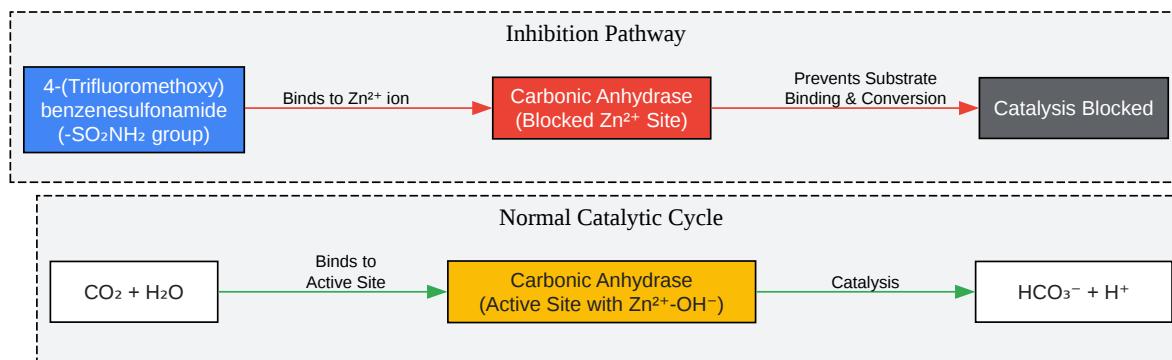
- Dissolve 4-(Trifluoromethoxy)aniline in a suitable aqueous acid solution (e.g., HCl).
- Cool the mixture to 0-5°C in an ice-water bath.
- Add a solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature below 5°C to form the corresponding diazonium salt.

- **Sulfonylation (Sandmeyer-type reaction):**

- Prepare a solution of sulfur dioxide (SO_2) in a suitable solvent saturated with a copper(II) chloride catalyst.
- Slowly add the cold diazonium salt solution to the SO_2 solution.
- Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
- Extract the resulting 4-(trifluoromethoxy)benzene sulfonyl chloride into an organic solvent (e.g., diethyl ether or dichloromethane).

- **Ammonolysis:**

- Wash the organic extract containing the sulfonyl chloride.
- Add the extract dropwise to a cooled, concentrated solution of aqueous ammonia (NH_4OH) with vigorous stirring.
- Continue stirring until the reaction is complete (monitored by TLC).
- Acidify the aqueous layer to precipitate the crude product.


- **Purification:**

- Collect the crude 4-(Trifluoromethoxy)benzenesulfonamide by filtration.

- Wash the solid with cold water.
- Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Biological Activity and Mechanism of Action

Benzenesulfonamides are a cornerstone class of carbonic anhydrase inhibitors (CAIs).^{[4][7]} Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.^[8] There are at least 16 known CA isozymes in mammals, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.^[4] The primary sulfonamide group ($-\text{SO}_2\text{NH}_2$) is crucial for inhibitory activity, as it coordinates to the Zn^{2+} ion in the enzyme's active site, displacing a water molecule and blocking the catalytic cycle.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1513-45-7: 4-(Trifluoromethoxy)benzenesulfonamide [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]
- 3. nbino.com [nbino.com]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1513-45-7 | 4-Trifluoromethoxybenzenesulfonamide - Capot Chemical [capotchem.com]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Trifluoromethoxy)benzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303423#3-trifluoromethoxy-benzenesulfonamide-cas-number-1513-45-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com